molecular formula C8H7ClFNO2 B13689264 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride

Katalognummer: B13689264
Molekulargewicht: 203.60 g/mol
InChI-Schlüssel: OIMUGNBAXRJYRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxy group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used in the presence of a base.

Major Products

    Oxidation: Formation of 5-Fluoro-2-methoxybenzimidoyl chloride.

    Reduction: Formation of 5-Fluoro-2-methoxybenzimidoyl.

    Substitution: Formation of 5-Fluoro-N-substituted-2-methoxybenzimidoyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The hydroxy and methoxy groups contribute to the compound’s solubility and ability to participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
  • 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Bromide
  • 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Iodide

Uniqueness

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 5-position and the hydroxy group at the N-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7ClFNO2

Molekulargewicht

203.60 g/mol

IUPAC-Name

5-fluoro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(10)4-6(7)8(9)11-12/h2-4,12H,1H3

InChI-Schlüssel

OIMUGNBAXRJYRY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)F)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.